2-Amino-3-(1-trityl-1H-imidazol-4-YL)-propionic acid allyl ester 2-Amino-3-(1-trityl-1H-imidazol-4-YL)-propionic acid allyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC18837891
InChI: InChI=1S/C28H27N3O2/c1-2-18-33-27(32)26(29)19-25-20-31(21-30-25)28(22-12-6-3-7-13-22,23-14-8-4-9-15-23)24-16-10-5-11-17-24/h2-17,20-21,26H,1,18-19,29H2
SMILES:
Molecular Formula: C28H27N3O2
Molecular Weight: 437.5 g/mol

2-Amino-3-(1-trityl-1H-imidazol-4-YL)-propionic acid allyl ester

CAS No.:

Cat. No.: VC18837891

Molecular Formula: C28H27N3O2

Molecular Weight: 437.5 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-3-(1-trityl-1H-imidazol-4-YL)-propionic acid allyl ester -

Specification

Molecular Formula C28H27N3O2
Molecular Weight 437.5 g/mol
IUPAC Name prop-2-enyl 2-amino-3-(1-tritylimidazol-4-yl)propanoate
Standard InChI InChI=1S/C28H27N3O2/c1-2-18-33-27(32)26(29)19-25-20-31(21-30-25)28(22-12-6-3-7-13-22,23-14-8-4-9-15-23)24-16-10-5-11-17-24/h2-17,20-21,26H,1,18-19,29H2
Standard InChI Key LSYZWILWBZGXQL-UHFFFAOYSA-N
Canonical SMILES C=CCOC(=O)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N

Introduction

Chemical Structure and Molecular Properties

The compound’s structure combines three distinct functional groups:

  • Amino Acid Backbone: The propionic acid derivative provides a chiral center, typically in the (R)- or (S)-configuration, which influences stereochemical outcomes in reactions .

  • Trityl-Protected Imidazole: The 1-trityl-1H-imidazol-4-yl group introduces steric bulk and protects the imidazole nitrogen during synthetic procedures, enhancing stability .

  • Allyl Ester: The allyloxycarbonyl group acts as a temporary protecting group for carboxylic acids, enabling selective deprotection under mild conditions .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC28H27N3O2\text{C}_{28}\text{H}_{27}\text{N}_{3}\text{O}_{2}
Molecular Weight437.5 g/mol
CAS NumberNot publicly disclosed
Protection GroupsTrityl (imidazole), Allyl (ester)

The trityl group (C19H15\text{C}_{19}\text{H}_{15}) contributes significantly to the compound’s hydrophobicity, while the allyl ester enhances solubility in organic solvents like tetrahydrofuran (THF) and methanol .

Synthesis and Reaction Conditions

Synthetic Pathways

The synthesis typically involves multi-step protocols:

  • Imidazole Protection: The imidazole nitrogen is protected with a trityl group using trityl chloride in the presence of a base like triethylamine .

  • Amino Acid Functionalization: The propionic acid backbone is derivatized with an allyl ester via allylation of the carboxylic acid using allyl bromide and a catalyst .

  • Purification: Chromatographic techniques isolate the product, with yields varying based on reaction optimization.

Key Reagents and Conditions

  • Oxidation: Potassium permanganate (KMnO4\text{KMnO}_4) for converting alcohols to ketones.

  • Reduction: Lithium aluminum hydride (LiAlH4\text{LiAlH}_4) for reducing esters to alcohols.

  • Solvents: THF, methanol, and dichloromethane are commonly employed .

  • Deprotection: Palladium-catalyzed removal of the allyl group under neutral conditions .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsOutcome
Imidazole ProtectionTrityl chloride, Et3N\text{Et}_3\text{N}, DCMTrityl-protected imidazole
Allyl Ester FormationAllyl bromide, NaH\text{NaH}, THFAllyl ester derivative
DeprotectionPd(PPh3)4\text{Pd(PPh}_3\text{)}_4, MorpholineFree carboxylic acid

Applications in Biochemical Research

Enzyme and Receptor Studies

The imidazole moiety participates in hydrogen bonding and metal coordination, mimicking natural histidine residues in enzymes . For example, histamine receptors (e.g., H1\text{H}_1 and H3\text{H}_3) bind imidazole-containing ligands, making this compound a potential agonist/antagonist candidate .

Peptide Synthesis

The allyl ester group is widely used in solid-phase peptide synthesis (SPPS) for temporary protection. Its orthogonal deprotection compatibility with Fmoc/t-Bu strategies enables precise chain elongation . For instance, lanthionine-containing peptides utilize similar allyl-protected intermediates .

Biological Activities and Mechanistic Insights

While direct biological data for this compound is limited, structural analogs exhibit:

  • Receptor Modulation: Trityl-protected imidazoles show affinity for G protein-coupled receptors (GPCRs), altering neurotransmitter release .

  • Antimicrobial Potential: Imidazole derivatives are known for antifungal and antibacterial properties, though activity depends on substituents.

Table 3: Comparison with Analogous Compounds

CompoundMolecular FormulaKey Functional GroupsApplications
3-(1-Trityl-1H-imidazol-4-yl)propanenitrileC25H21N3\text{C}_{25}\text{H}_{21}\text{N}_{3}Trityl, nitrileSynthetic intermediate
(R)-2-Amino-3-(1H-imidazol-4-yl)propanoic acidC6H9N3O2\text{C}_6\text{H}_9\text{N}_3\text{O}_2Free imidazole, amino acidHistamine biosynthesis

Challenges and Future Directions

  • Stereochemical Control: Achieving enantiopure synthesis remains challenging due to the compound’s chiral centers .

  • Biological Profiling: Systematic studies are needed to elucidate its pharmacokinetics and toxicity.

  • Catalytic Deprotection: Developing greener catalysts for allyl group removal could enhance sustainability .

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